molecular formula C7H3ClF3NaO2S B13175163 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

Cat. No.: B13175163
M. Wt: 266.60 g/mol
InChI Key: LKGPJDHCMSVSAS-UHFFFAOYSA-M
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Description

2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H4ClF3O2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process generally includes the following steps:

    Preparation of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: This precursor is synthesized through chlorination and sulfonation reactions.

    Reaction with Sodium Hydroxide: The precursor is then reacted with sodium hydroxide to form the sodium salt of 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction and application. For example, in biochemical studies, it may interact with specific enzymes or proteins, altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzyl chloride

Comparison

2-Chloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity compared to sulfonyl chlorides and benzyl chlorides. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable.

Properties

Molecular Formula

C7H3ClF3NaO2S

Molecular Weight

266.60 g/mol

IUPAC Name

sodium;2-chloro-4-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4ClF3O2S.Na/c8-5-3-4(7(9,10)11)1-2-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

LKGPJDHCMSVSAS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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